Physicochemical Comparison with Structural Isomer
In the RIFM safety assessment, CAS 60241-52-3 and its structural isomer CAS 60241-53-4 were directly compared across four key physicochemical parameters. CAS 60241-52-3 exhibits a higher boiling point (279.58 °C vs. 269.83 °C, Δ = +9.75 °C), a higher Log KOW (5.31 vs. 5.23, Δ = +0.08), a higher melting point (46.29 °C vs. 35.95 °C, Δ = +10.34 °C), and lower water solubility (3.58 mg/L vs. 4.137 mg/L at 25 °C) relative to its isomer [1]. These differences arise from the structural variation in the position of the hydroxyl group and methyl branching on the alkyl side chain.
| Evidence Dimension | Physicochemical parameter set (Boiling Point, Log KOW, Melting Point, Water Solubility) |
|---|---|
| Target Compound Data | BP: 279.58 °C (EPI Suite); Log KOW: 5.31 (EPI Suite); MP: 46.29 °C (EPI Suite); Water Solubility: 3.58 mg/L at 25 °C (WSKOW v1.42) |
| Comparator Or Baseline | CAS 60241-53-4: BP 269.83 °C (EPI Suite); Log KOW 5.23 (EPI Suite); MP 35.95 °C (EPI Suite); Water Solubility 4.137 mg/L (EPI Suite) |
| Quantified Difference | ΔBP = +9.75 °C; ΔLog KOW = +0.08; ΔMP = +10.34 °C; ΔWater Solubility = −0.557 mg/L |
| Conditions | All values estimated using EPI Suite v4.11 (US EPA); RIFM safety assessment published in Food and Chemical Toxicology (2022) |
Why This Matters
A boiling point difference of nearly 10 °C directly impacts evaporation rate and fragrance longevity on skin; the higher Log KOW indicates greater lipophilicity and substantivity to fatty substrates, making CAS 60241-52-3 measurably more tenacious in lipid-rich formulations than its isomer.
- [1] Api AM, Belsito D, Biserta S, et al. RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS registry number 60241-52-3. Food and Chemical Toxicology. 2022; 159 Suppl 1: 112712. Section: Physical Data—head-to-head comparison table of CAS 60241-52-3 vs. CAS 60241-53-4. View Source
